![molecular formula C24H32O8 B13902616 [13-Acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B13902616.png)
[13-Acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phorbol 12,13-diacetate is a phorbol ester known for its role in biological research, particularly in the study of protein kinase C (PKC) activation. This compound is derived from phorbol, a diterpene that is found in the seeds of the purging croton (Croton tiglium) and other plants in the Euphorbiaceae family . Phorbol esters, including Phorbol 12,13-diacetate, are known for their ability to mimic diacylglycerol, a natural activator of PKC, making them valuable tools in biochemical and pharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phorbol 12,13-diacetate can be synthesized through the acetylation of phorbol. The process typically involves the reaction of phorbol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of phorbol esters, including Phorbol 12,13-diacetate, often involves the extraction of phorbol from natural sources such as Croton tiglium seeds, followed by chemical modification to produce the desired ester. The extraction process may involve solvent extraction, followed by purification steps such as chromatography to isolate pure phorbol .
Chemical Reactions Analysis
Types of Reactions: Phorbol 12,13-diacetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of phorbol esters.
Reduction: Reduction reactions can modify the ester groups, potentially leading to the formation of phorbol derivatives with different biological activities.
Substitution: Substitution reactions can occur at the ester groups, leading to the formation of different phorbol esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Acetic anhydride and other acylating agents are commonly used for esterification reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of phorbol esters, each with unique biological properties .
Scientific Research Applications
Phorbol 12,13-diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of esterification and other organic reactions.
Industry: Phorbol esters are used in the development of new pharmaceuticals and as tools in drug discovery.
Mechanism of Action
Phorbol 12,13-diacetate exerts its effects primarily by activating protein kinase C (PKC). It binds to the regulatory domain of PKC in a manner similar to diacylglycerol, leading to the activation of the kinase. This activation triggers a cascade of downstream signaling events, including the activation of nuclear factor-kappa B (NF-κB) and other transcription factors . The activation of these pathways can lead to various cellular responses, including changes in gene expression, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Phorbol 12,13-diacetate is similar to other phorbol esters such as:
Phorbol 12-myristate 13-acetate (PMA):
Phorbol 12,13-dibutyrate (PDBu): Another phorbol ester that activates PKC and is used in studies of cellular signaling.
Uniqueness: Phorbol 12,13-diacetate is unique in its specific activation profile and its ability to induce distinct biological responses compared to other phorbol esters. Its enhanced hydrophilicity also makes it a valuable tool in certain experimental settings .
Properties
IUPAC Name |
[13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O8/c1-11-7-17-22(29,19(11)28)9-15(10-25)8-16-18-21(5,6)24(18,32-14(4)27)20(31-13(3)26)12(2)23(16,17)30/h7-8,12,16-18,20,25,29-30H,9-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHXSAMFEJVCPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
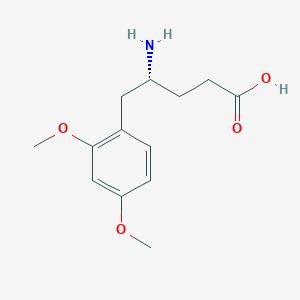
![Ethyl (R)-2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate](/img/structure/B13902545.png)
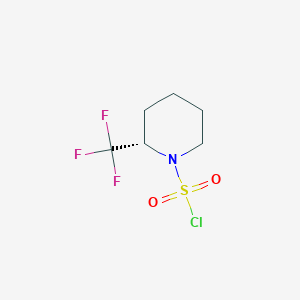
![2-[2-(2-methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13902556.png)
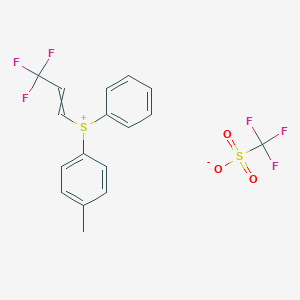
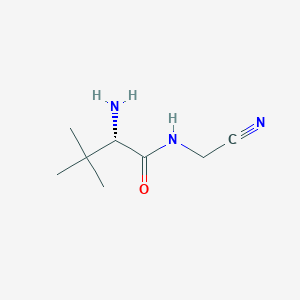
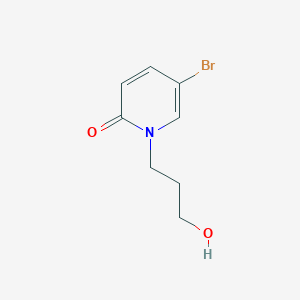
![Sodium 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B13902587.png)
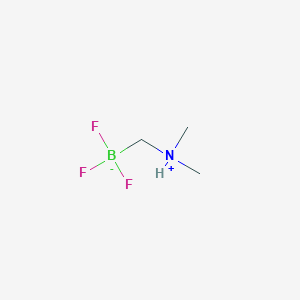
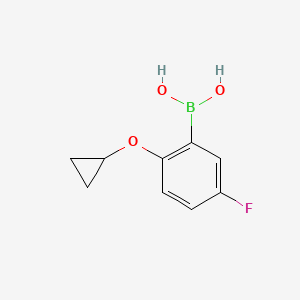
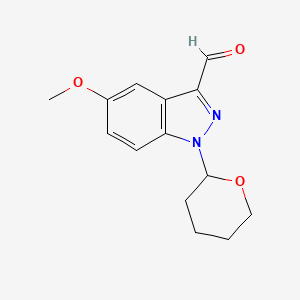
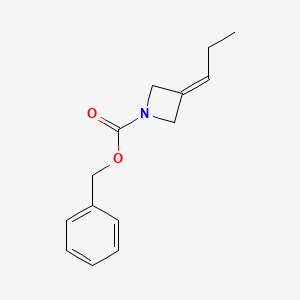
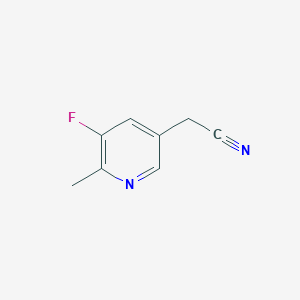
![N-[(2-methyl-1H-indol-3-yl)-(3,4,5-trimethoxyphenyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13902624.png)
